molecular formula C15H13N3O3 B4669460 5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4669460
M. Wt: 283.28 g/mol
InChI Key: IAHMSZFBIWGIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical research compound based on the pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential . Derivatives of this core structure are frequently investigated as potential therapeutic agents, with a significant focus on oncology research . The pyrido[2,3-d]pyrimidine moiety is recognized as a privileged scaffold for designing kinase inhibitors and other targeted therapies . Compounds featuring the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core have been identified as promising blockers of the RAF-MEK-ERK signaling pathway . This pathway is constitutively active in many types of tumors, and its blockade has been proven to reduce tumor growth, making it a compelling target for anticancer drug discovery . Related analogs have demonstrated excellent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), melanoma (A375), and liver cancer (SK-HEP-1) models . The mechanism of action for these compounds involves suppressing cancer cell migration, inducing cell apoptosis, and decreasing levels of phosphorylated ERK and MEK in a dose-dependent manner . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(6-7-16-13)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMSZFBIWGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 1-methyl-2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. Its synthesis typically involves multi-step reactions starting from simple precursors like 2-chloronicotinic acid. For example, a recent study detailed the synthesis of various pyrido[2,3-d]pyrimidine derivatives through a series of chemical transformations, leading to compounds with potential herbicidal activity .

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
12-Chloronicotinic acid + Methoxyphenyl derivativeIntermediate
2Cyclization under acidic conditions5-(3-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Anticancer Properties

Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds targeting dihydrofolate reductase (DHFR) have shown promise in inhibiting tumor growth by disrupting folate metabolism essential for DNA synthesis. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating potent cytotoxicity .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. A study highlighted that certain derivatives possess antibacterial and antifungal activities. The mechanism often involves interference with cellular processes such as nucleic acid synthesis or membrane integrity .

Activity TypeTarget OrganismMechanism of Action
AnticancerVarious cancer cell linesInhibition of DHFR
AntimicrobialBacteria and fungiDisruption of nucleic acid synthesis

Agricultural Applications

In addition to medicinal applications, this compound is being explored for its herbicidal properties. Recent studies have synthesized new derivatives with enhanced herbicidal activity against specific weeds. The mode of action typically involves the inhibition of key enzymes involved in plant growth regulation .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrido[2,3-d]pyrimidine derivatives:

  • Case Study 1 : A derivative was found to exhibit significant inhibition of cancer cell proliferation in vitro, with IC50 values in the low micromolar range.
  • Case Study 2 : Field trials demonstrated that a specific formulation containing the compound effectively reduced weed populations without harming crop yields.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o)

  • Structural Differences : The trifluorophenyl group replaces the 3-methoxyphenyl, introducing strong electron-withdrawing effects.
  • Physicochemical Properties :
    • HOMO-LUMO Gap : Calculated at 3.91 eV (B3LYP/6-311+G(d,p)), similar to methoxyphenyl derivatives (ΔE ~3.93–4.10 eV) .
    • Solubility : Fluorinated groups reduce solubility compared to methoxy-substituted analogs.
  • Biological Activity :
    • Herbicidal Activity : Compound 2o shows potent inhibition of Nicotiana tabacum PPO enzyme (IC₅₀ = 0.24 μM) via π-π interactions with FAD600 and hydrogen bonds with Arg98/Thr176 .
    • Mode of Action : The pyrido[2,3-d]pyrimidine ring in 2o localizes HOMO on the core, enhancing electron transfer to FAD, unlike methoxyphenyl derivatives where HOMO may delocalize to the substituent .

6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a)

  • Structural Differences : A hydroxybenzoyl group replaces the 3-methoxyphenyl, introducing hydrogen-bonding capacity.
  • Physicochemical Properties :
    • HOMO-LUMO Gap : 3.93 eV (TD-DFT), slightly higher than 2o due to electron-donating hydroxy groups .
    • Crystallography : Single-crystal X-ray analysis confirms planar geometry, with intramolecular hydrogen bonds stabilizing the structure .

5,6-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Differences : Methyl groups at positions 5 and 6 simplify the substituent profile.
  • Physicochemical Properties :
    • Molecular Weight : 191.19 g/mol (vs. ~325 g/mol for methoxyphenyl derivative) .
    • Solubility : Higher hydrophilicity due to smaller substituents.

Pyrido[2,3-d]pyrimidine Derivatives as RAF-MEK-ERK Inhibitors

  • Structural Features : Substitutions at positions 5 and 7 (e.g., aryl or alkyl groups) modulate kinase binding.
  • Biological Activity : Derivatives with bulky substituents (e.g., 3-methoxyphenyl) may block ATP-binding pockets in RAF/MEK/ERK pathways, though specific data for the target compound are unavailable .

Data Tables

Table 1: Key Physicochemical Properties

Compound HOMO-LUMO Gap (eV) Molecular Weight (g/mol) Notable Substituents
Target Compound (3-methoxyphenyl) ~3.90–4.00 (est.) ~325 3-Methoxyphenyl, 1-methyl
3-Methyl-1-(2,3,4-trifluorophenyl) (2o) 3.91 344.25 Trifluorophenyl
6-(2-Hydroxy-5-methylbenzoyl) (6a) 3.93 353.34 Hydroxybenzoyl
5,6-Dimethyl N/A 191.19 Methyl groups

Biological Activity

5-(3-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

  • Starting Materials : Utilizing commercially available starting materials such as 3-methoxybenzylamine and appropriate halogenated pyrimidine derivatives.
  • Formation of Intermediates : Initial reactions involve nucleophilic substitutions to form intermediates.
  • Cyclization : The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidine core.
  • Final Substitution : Further reactions lead to the formation of the final compound with specific substituents.

Antitumor Activity

The compound has shown promising antitumor activity in various studies. For instance:

  • A study indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibition of cell proliferation in cancer cell lines. Specifically, compounds with modifications at the N8 position demonstrated enhanced activity against the ephrin receptor (EPH) family, which is often overexpressed in cancers .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of similar pyrido[2,3-d]pyrimidine derivatives:

  • A derivative was identified as a moderate inhibitor of cyclooxygenase-2 (COX-2), showing about 60% edema inhibition in animal models at a dosage of 10 mg/kg . This suggests potential applications in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth and inflammation.
  • Receptor Interaction : It could act as an antagonist or modulator for specific receptors involved in cell signaling pathways related to cancer and inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetReference
5-Methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneAntitumorEPH receptors
6-Ethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneAnti-inflammatoryCOX-2
This compoundAntiproliferativeFolate receptor α

Case Study 1: Antitumor Efficacy

A recent study evaluated the antiproliferative effects of various pyrido[2,3-d]pyrimidine derivatives on human tumor cell lines. The results indicated that certain modifications significantly enhanced their efficacy against folate receptor α-expressing cells. The mechanism involved depletion of ATP pools through dual inhibition of GARFTase and AICARFTase pathways .

Case Study 2: In Vivo Anti-inflammatory Assessment

In a model assessing paw edema induced by inflammatory agents, a related compound exhibited significant reduction in edema compared to control groups. This suggests that modifications to the pyrido[2,3-d]pyrimidine structure can lead to compounds with enhanced anti-inflammatory properties and reduced side effects compared to traditional NSAIDs like indomethacin .

Q & A

Q. What are the established synthetic routes for 5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and what critical reaction conditions affect yield?

The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. Key steps include:

  • Cyclocondensation : Reaction of pyrimidine precursors with substituted phenyl groups under reflux conditions (e.g., acetonitrile or ethanol) .
  • Alkylation : Introduction of methyl or methoxyphenyl groups using benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Critical factors include solvent choice, temperature control (reflux at 80–100°C), and reaction time (12–24 hours). Yields are optimized by monitoring intermediates via thin-layer chromatography (TLC) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

  • 1H NMR : Analyze proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.5 ppm). Multiplicity and coupling constants confirm substitution patterns .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for pyrimidine-dione) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 379.8 for C20H14ClN3O3 analogs) and fragmentation patterns . Cross-validation with elemental analysis ensures purity (>95%) .

Q. What in vitro biological assays are appropriate for evaluating the compound’s therapeutic potential?

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Staphylococcus aureus or Escherichia coli, comparing inhibition zones to reference drugs (e.g., streptomycin) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or DNA repair enzymes (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s bioactivity between studies be systematically addressed?

  • Dose-Response Consistency : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial arrangement) to rule out isomer interference .
  • Meta-Analysis : Compare activity trends across analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to identify substituent-specific effects .

Q. What strategies enhance target selectivity while minimizing off-target interactions during structural modification?

  • SAR Studies : Systematically replace substituents (e.g., 3-methoxyphenyl with halogenated or electron-withdrawing groups) and assess activity shifts .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinity to target enzymes (e.g., thymidylate synthase) versus off-target proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to improve bioavailability and reduce nonspecific interactions .

Q. What advanced computational methods predict the compound’s interaction with biological targets, and how do these correlate with experimental data?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to active sites (e.g., DNA gyrase for antimicrobial activity) .
  • QSAR Modeling : Develop regression models linking substituent properties (e.g., Hammett constants) to bioactivity, validated via leave-one-out cross-validation .
  • MD Simulations : Track stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.